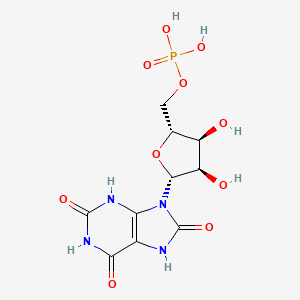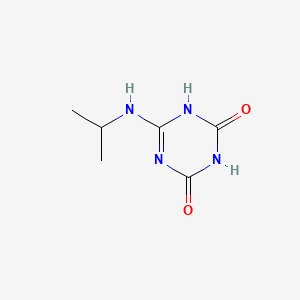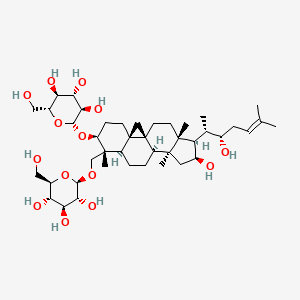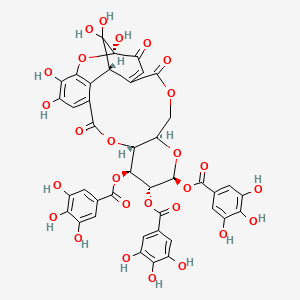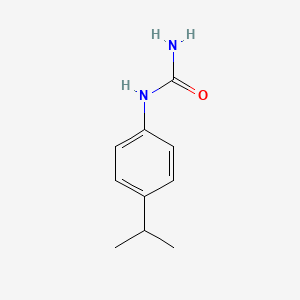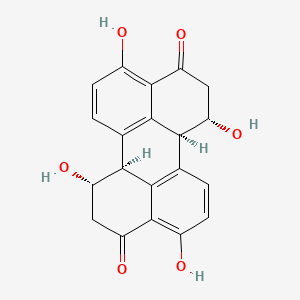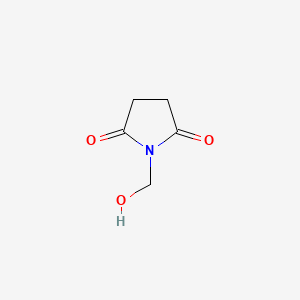
1-(羟甲基)吡咯烷-2,5-二酮
描述
N-Hydroxymethylsuccinimide (NHMS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. NHMS is a derivative of succinimide and is commonly used as a reagent in organic synthesis and biochemical research.
科学研究应用
药物发现及生物活性
该化合物是吡咯烷的衍生物,吡咯烷是一个五元环,被药物化学家广泛用于获得治疗人类疾病的化合物 . 吡咯烷环及其衍生物,包括吡咯烷-2,5-二酮,以其具有靶向选择性的生物活性分子而闻名 .
羟肟酸的合成
N-甲醇琥珀酰亚胺已在一种新颖的两步法中用于合成羟肟酸,羟肟酸以其生物活性而闻名,例如组蛋白脱乙酰酶抑制剂和基质金属蛋白酶抑制剂 . 该方法涉及通过芳香胺或羧酸酰肼与琥珀酸酐反应合成N-取代琥珀酰亚胺,然后通过羟胺进行酰亚胺环开环反应 .
生物偶联技术
包括N-甲醇琥珀酰亚胺在内的N-羟基琥珀酰亚胺酯在各种生物偶联技术中使用。 这些包括蛋白质通过荧光染料和酶的标记、色谱载体、微珠、纳米颗粒和微阵列载玻片的表面活化,以及肽的化学合成 .
化学发光共反应剂
N-羟基琥珀酰亚胺首次被探索为一种高效且稳定的化学发光共反应剂。 新开发的鲁米诺-NHS体系的化学发光强度约为传统鲁米诺-H2O2体系的22倍 . 这种新的化学发光体系已应用于高选择性和超灵敏检测Co2+ .
生物偶联中的质量控制
N-羟基琥珀酰亚胺酯对空气中的水分和溶剂中的微量水敏感。 因此,NHS的定量将是一种非常有用的方法来识别试剂杂质或储存的NHS酯的降解 .
生物活性化合物的合成
N-羟基琥珀酰亚胺酯用于合成多种生物活性化合物,例如药物镇静剂、止痛剂、抗肿瘤剂、细胞毒剂、食欲抑制剂、惊厥剂、降压药、解痉剂、抗菌剂和抗结核药 .
作用机制
安全和危害
未来方向
The development of novel coreactants for chemiluminescence is very important to improve performance and widen its applications without using any other catalyst . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range . It is expected that this chemiluminescence system will be a promising candidate for chemical and biological sensing .
属性
IUPAC Name |
1-(hydroxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVYYSCOCHRFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046657 | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5146-68-9 | |
| Record name | N-(Hydroxymethyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolsuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S564EDH93R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary advantage of using N-Hydroxymethylsuccinimide to develop prodrugs of NSAIDs like mefenamic acid and aceclofenac?
A1: NSAID use is often limited by gastrointestinal side effects like irritation and bleeding. N-Hydroxymethylsuccinimide is used to create ester prodrugs of these NSAIDs [, ]. These prodrugs are designed to remain inactive in the acidic environment of the stomach, thus reducing direct contact of the active NSAID with the gastric mucosa. Upon reaching the higher pH of the intestine, the prodrug is hydrolyzed, releasing the active NSAID for absorption and therapeutic effect []. This strategy aims to improve the therapeutic index of NSAIDs by minimizing gastrointestinal toxicity while maintaining efficacy.
Q2: How is the structure of the N-Hydroxymethylsuccinimide prodrug confirmed?
A2: The synthesized prodrugs are characterized using various spectroscopic techniques. These include: * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR): Reveals details about the arrangement of atoms and the overall structure of the molecule.* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further evidence of the compound's identity [, ].
Q3: What research has been conducted to assess the efficacy and safety of N-Hydroxymethylsuccinimide-based NSAID prodrugs?
A3: Studies using a mefenamic acid - N-Hydroxymethylsuccinimide ester prodrug (MA-NH) showed:
- Improved Pharmacokinetic Profile: The prodrug demonstrated stability in acidic conditions (simulating the stomach) and efficient hydrolysis in alkaline media (simulating the intestine), confirming its designed release mechanism [].
- Enhanced Efficacy: The prodrug exhibited improved analgesic and anti-inflammatory activity compared to the parent drug, mefenamic acid [].
- Reduced Gastrointestinal Toxicity: The prodrug caused significantly fewer ulcers in animal models, suggesting a better safety profile compared to the parent drug [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


